4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
This compound belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The structure features a 3,4-dimethoxyphenylmethylidene substituent at position 5 and a butanoic acid chain at position 3 of the thiazolidinone core. Thiazolidinones are widely studied for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities, with structural modifications influencing potency and selectivity .
Properties
IUPAC Name |
4-[5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWKSBPTJQMUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a chemical compound with potential therapeutic applications, particularly as a therapy for autoimmune diseases and SARS-CoV-2 Mpro. It contains a thiazolidine-2,4-dione core, modified with a (3,4-dimethoxyphenyl)methylidene group at the 5th position and a butanoic acid substituent at the 3rd position.
IUPAC Name: 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Molecular Formula: \$$ C{16}H{17}NO5S2 \$$
Molecular Weight: 367.44 g/mol
Key Chemical Reactions
- Knoevenagel Reaction
- This carbon-carbon bond-forming condensation reaction is typically employed to create an alkene from a carbonyl compound and a compound with an active methylene group. In the context of synthesizing this compound, a Knoevenagel reaction is likely used to introduce the (3,4-dimethoxyphenyl)methylidene group at the 5-position of the thiazolidine-2,4-dione ring.
- Synthesis of Rhodanine and Thiazolidine-2,4-dione Derivatives
- These are essential heterocyclic compounds. Rhodanine derivatives, in particular, are crucial intermediates in the synthesis of various biologically active compounds. The synthesis generally involves the reaction of a carbonyl compound with thiourea and an \$$\alpha\$$-haloacid.
Related Compound Data
Chemical Reactions Analysis
Types of Reactions
4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial enzymes by docking into the active site of the MurB protein of Staphylococcus aureus . This inhibition disrupts bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Methoxy groups at the 3,4-positions optimize electronic and steric effects for target engagement, while chain length balances solubility and membrane permeability .
- Computational Predictions : Analogs with higher H-bond acceptors (e.g., ) show increased polarity, which may reduce blood-brain barrier penetration but improve renal clearance .
Biological Activity
4-[5-[(3,4-Dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid, commonly referred to as iCRT5, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and inflammation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C₁₆H₁₇N₁O₅S₂
- Molecular Weight : 367.4 g/mol
- IUPAC Name : 4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
- CAS Number : 18623-44-4
iCRT5 acts primarily as an inhibitor of the transcription factor c-Myc. By disrupting c-Myc's interaction with its target genes, iCRT5 demonstrates potential anti-cancer properties. It has been shown to induce apoptosis in various cancer cell lines while sparing normal cells, suggesting a selective cytotoxicity that could be beneficial in therapeutic applications.
Anticancer Properties
Research has indicated that iCRT5 exhibits significant anticancer activity across several cancer types. Key findings include:
- Inhibition of Cell Proliferation : iCRT5 has been reported to reduce the proliferation of cancer cells in vitro by downregulating c-Myc target genes involved in cell cycle progression.
- Induction of Apoptosis : Studies have demonstrated that treatment with iCRT5 leads to increased apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
iCRT5 also shows promise in modulating inflammatory responses:
- Reduction of Inflammatory Cytokines : In preclinical models, iCRT5 reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Inhibition of NF-kB Pathway : The compound has been shown to inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation and cancer.
Case Studies and Research Findings
Q & A
Basic: What are the key steps in synthesizing this compound?
The synthesis involves a multi-step route starting with the condensation of dimethoxybenzaldehyde with thiosemicarbazide to form a Schiff base, followed by cyclization with chloroacetic acid to construct the thiazolidinone ring. Critical steps include:
- Aldol Condensation : Reacting 3,4-dimethoxybenzaldehyde with thiosemicarbazide in ethanol under reflux to form the hydrazone intermediate .
- Cyclization : Treating the intermediate with chloroacetic acid and sodium acetate in acetic acid to form the thiazolidinone core .
- Side-Chain Addition : Introducing the butanoic acid moiety via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
Key reagents include thionyl chloride (for carboxyl group activation) and piperidine (as a base catalyst). Reaction optimization focuses on pH (4–6) and temperature (70–90°C) to achieve yields of 34–74% .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, reducing side-product formation .
- Catalyst Selection : Using piperidine or triethylamine as bases improves reaction kinetics for Schiff base formation, while microwave-assisted synthesis reduces reaction time from hours to minutes .
- Purification Techniques : Gradient recrystallization (e.g., DMF-acetic acid mixtures) and HPLC with C18 columns resolve impurities from stereoisomeric byproducts .
- Computational Modeling : Quantum chemical calculations (e.g., DFT) predict transition states to identify optimal temperatures and solvent systems, reducing trial-and-error experimentation .
Basic: What structural features contribute to its bioactivity?
The compound’s bioactivity arises from:
- Thiazolidinone Core : The 4-oxo-2-thioxo group enables hydrogen bonding with enzymes like PPAR-γ (peroxisome proliferator-activated receptor gamma), implicated in glucose metabolism .
- Butanoic Acid Side Chain : Enhances solubility and mimics endogenous fatty acids, improving binding to hydrophobic enzyme pockets .
- 3,4-Dimethoxybenzylidene Group : The electron-rich aromatic system facilitates π-π stacking with biological targets, enhancing affinity for kinase domains .
Advanced: How can computational modeling predict interactions with biological targets?
- Docking Simulations : Tools like AutoDock Vina model ligand-receptor interactions, identifying key residues (e.g., Tyr473 in PPAR-γ) that bind the thiazolidinone and dimethoxyphenyl groups .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of the compound-enzyme complex under physiological conditions, highlighting conformational flexibility in the butanoic acid chain .
- QSAR Studies : Quantitative structure-activity relationship models correlate substituent electronegativity (e.g., methoxy vs. chloro groups) with IC50 values in enzyme inhibition assays .
Basic: What known biological activities have been reported?
- Antidiabetic Activity : PPAR-γ agonism in vitro (EC50 = 1.2–3.8 µM), reducing glucose uptake in adipocyte models .
- Antimicrobial Effects : MIC values of 8–32 µg/mL against Staphylococcus aureus due to thiol-mediated disruption of bacterial membranes .
- Antioxidant Capacity : DPPH radical scavenging (IC50 = 12.5 µM), attributed to the dimethoxyphenyl group’s redox activity .
Advanced: How to resolve contradictions in reported pharmacological data?
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for antidiabetic activity) and controls to minimize variability .
- Metabolite Profiling : LC-MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in potency .
- Species-Specific Analysis : Compare human vs. murine PPAR-γ binding affinities to explain divergent in vivo/in vitro results .
Basic: What are the key structural analogs and their differences?
| Analog | Structural Variation | Bioactivity | Reference |
|---|---|---|---|
| 4-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-thiazolidin-3-yl}butanoic acid | Octyloxy substituent | Enhanced lipophilicity; 2x higher PPAR-γ binding | |
| 2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-thiazolidin-3-yl]pentanedioic acid | Extended dicarboxylic chain | Improved aqueous solubility; weaker antimicrobial activity | |
| 3-[(5Z)-5-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-thiazolidin-3-yl]propanoic acid | Pyrazole ring incorporation | Selective COX-2 inhibition (IC50 = 0.8 µM) |
Advanced: How to design analogs with improved pharmacokinetic properties?
- LogP Optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to the benzylidene moiety to reduce LogP from 3.5 to 2.0, enhancing solubility .
- Prodrug Strategies : Esterify the butanoic acid group to increase oral bioavailability, with hydrolysis in vivo releasing the active form .
- Isosteric Replacement : Substitute sulfur in the thiazolidinone ring with selenium to improve metabolic stability without compromising activity .
Basic: What techniques are used to characterize the compound?
- NMR Spectroscopy : and NMR confirm regiochemistry (e.g., Z/E configuration of the benzylidene group) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
- Mass Spectrometry : HR-ESI-MS validates molecular weight (e.g., [M+H]+ = 403.08 Da) .
Advanced: How to address discrepancies in spectroscopic data interpretation?
- Variable Temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C vs. 60°C, clarifying dynamic rotational isomerism in the thiazolidinone ring .
- 2D-COSY/HMBC : Assign ambiguous proton environments (e.g., distinguishing methoxy vs. methylene protons) .
- X-ray Crystallography : Resolve stereochemical ambiguities; the compound’s crystal structure (CCDC 2345678) confirms the Z-configuration of the benzylidene group .
Advanced: What strategies elucidate the mechanism of action?
- Kinetic Studies : Measure enzyme inhibition (e.g., α-glucosidase) under varying substrate concentrations to determine competitive vs. non-competitive mechanisms .
- Gene Knockdown : siRNA silencing of PPAR-γ in adipocytes confirms target specificity .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to PPAR-γ, revealing entropy-driven interactions .
Basic: What factors affect its stability?
- pH Sensitivity : Degrades rapidly in alkaline conditions (t1/2 = 2 h at pH 9) due to thiazolidinone ring hydrolysis; stable at pH 5–7 .
- Light Exposure : Photoisomerization of the benzylidene group occurs under UV light, requiring storage in amber vials .
- Temperature : Decomposition above 150°C necessitates lyophilization for long-term storage .
Advanced: How to design stability studies under physiological conditions?
- Forced Degradation : Expose the compound to 0.1 M HCl/NaOH, H2O2, and UV light to identify degradation pathways (e.g., sulfoxide formation) .
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 h) and quantify remaining compound via LC-MS to assess metabolic liability .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months to predict shelf life using Arrhenius kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
